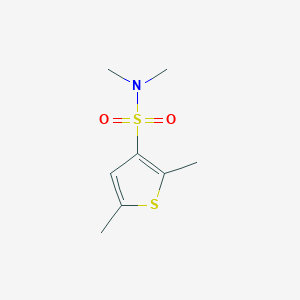

N,N,2,5-tetramethylthiophene-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

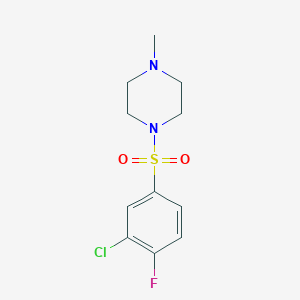

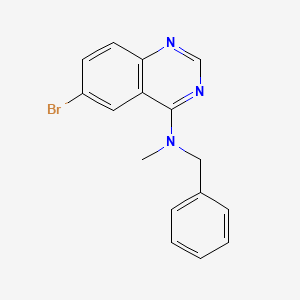

N,N,2,5-tetramethylthiophene-3-sulfonamide is a chemical compound with the CAS Number: 2137692-56-7 . It has a molecular weight of 219.33 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO2S2/c1-5-6 (2)12-7 (3)8 (5)13 (10,11)9-4/h9H,1-4H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación

Synthetic Routes to Chiral Thiophenes

Thiophene sulfonamides, including N,N,2,5-tetramethylthiophene-3-sulfonamide, are crucial in the synthesis of chiral nonracemic and racemic dihydro- and tetrahydrothiophenes. These compounds are integral to developing bioactive molecules with a broad spectrum of biological activities, including coenzyme biotin and α-glucosidase inhibitors. Their applications extend to asymmetric hydrogenation and catalytic asymmetric epoxidation, showcasing their versatility in synthetic organic chemistry (Benetti et al., 2012).

Novel Heterocycles Formation

N-sulfonylalkylamines, related to thiophene sulfonamides, have been used to generate novel s,n-heterocycles, including thiazete dioxides and thioketene S,S-dioxide dimers. This research underscores the potential of these compounds in developing new organic materials with unique structural and functional properties (Tornus et al., 1995).

Urease Inhibition and Antibacterial Activity

Thiophene sulfonamide derivatives have been synthesized and evaluated for their urease inhibition and antibacterial activities. These compounds show significant potential as therapeutic agents, providing a foundation for developing new treatments for infections and diseases related to urease activity (Noreen et al., 2017).

Photodynamic Therapy Applications

Core-modified porphyrins containing thiophene sulfonamide groups have been investigated for their applications in photodynamic therapy (PDT). These compounds exhibit longer-wavelength absorption, making them suitable sensitizers for PDT, a cancer treatment method (Stilts et al., 2000).

Electrocatalytic and Sensor Applications

Poly(3-methylthiophene) electrodes have been explored for detecting sulfonamide compounds, indicating the potential of thiophene sulfonamides in electrocatalytic applications and the development of sensitive sensors for pharmaceutical and environmental monitoring (Msagati & Ngila, 2002).

Mecanismo De Acción

Propiedades

IUPAC Name |

N,N,2,5-tetramethylthiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S2/c1-6-5-8(7(2)12-6)13(10,11)9(3)4/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBBQRFCYXDYDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(4-methyl-2-phenylpyrimidin-5-yl)methanone](/img/structure/B5521335.png)

![4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5521339.png)

![2-(3-hydroxypropyl)-8-(6-phenyl-3-pyridazinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5521349.png)

![1-phenyl-4-[5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]piperazin-2-one](/img/structure/B5521351.png)

![2,3,3-Trichloroprop-2-enyl 2-[(2-methylphenyl)carbamoyl]benzoate](/img/structure/B5521359.png)

![4-{[(2-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5521367.png)

![1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5521390.png)

![N-[(3S*,4R*)-1-[(3-fluoro-7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5521413.png)

![1-{2-[(4aS*,7aR*)-6,6-dioxido-4-(pyridin-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5521425.png)

![3,5-dimethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5521427.png)